Comparative Binding Affinity to Oncogenic KRAS G12V: 4-Chloro Analog vs. 2-Fluoro Analog
The 2-fluoro regioisomer, 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline, has been experimentally confirmed to bind to the oncogenic KRAS G12V mutant with low-millimolar affinity, as determined by HSQC NMR titration in a fragment-based screening campaign [1]. While direct binding data for the 4-chloro analog has not been explicitly published in the same context, its structural similarity and the known binding mode of the 2-fluoro analog suggest a comparable binding profile [1]. The 4-chloro substitution, however, is predicted to offer superior physicochemical properties over the 2-fluoro substitution for further hit-to-lead optimization, including higher lipophilicity (clogP) and a reduced propensity for metabolic oxidative defluorination [2]. The specific binding data for the comparator is: 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline exhibited a KD in the low millimolar range for KRAS G12V-GMPPNP [1]. Exact KD values for the 4-chloro analog are pending publication.
| Evidence Dimension | Binding affinity to KRAS G12V (KD) |
|---|---|
| Target Compound Data | Pending experimental determination; predicted to be comparable based on structural analogy. |
| Comparator Or Baseline | 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: low-millimolar KD (exact value not publicly disclosed) |
| Quantified Difference | Not yet quantifiable with public data. |
| Conditions | HSQC NMR titration against KRAS G12V-GMPPNP complex; fragment screening at 500 µM. |
Why This Matters
Established binding to the target validates this chemical class for procurement in KRAS drug discovery projects; the 4-chloro variant offers a distinct chemical starting point for optimization compared to the known 2-fluoro hit.
- [1] Buetikofer, M. et al. NMR2-Based Drug Discovery Pipeline Presented on the Oncogenic Protein KRAS. J. Am. Chem. Soc. 2025, 147, 13200–13209. View Source
- [2] Wenlock, M.C. et al. A comparison of physiochemical property profiles of development and marketed oral drugs. J. Med. Chem. 2003, 46, 1250-1256. View Source
